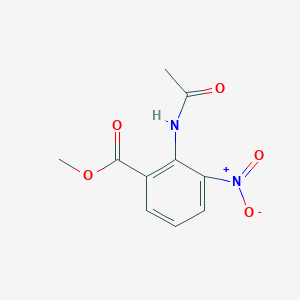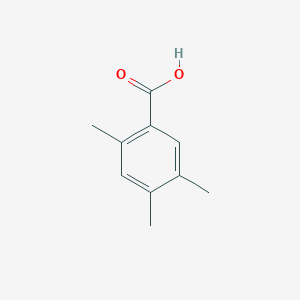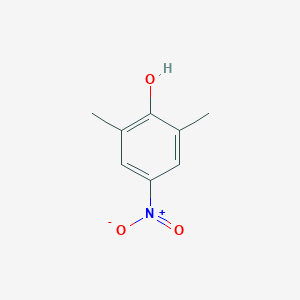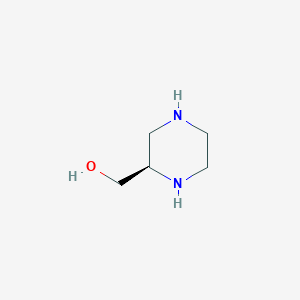
Methyl 2-acetamido-3-nitrobenzoate
Descripción general
Descripción
Methyl 2-acetamido-3-nitrobenzoate is an organic compound with the molecular formula C10H10N2O5 It is a derivative of benzoic acid, featuring both an acetamido group and a nitro group attached to the benzene ring
Aplicaciones Científicas De Investigación
Methyl 2-acetamido-3-nitrobenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme activities.
Medicine: Derivatives of this compound have been investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
Mode of Action
It is hypothesized that the compound may interact with its targets through a series of chemical reactions, potentially involving nitration, acetylation, and esterification . .
Biochemical Pathways
The specific biochemical pathways affected by Methyl 2-acetamido-3-nitrobenzoate are currently unknown . Given the compound’s potential interactions mentioned above, it may be involved in pathways related to nitration, acetylation, and esterification . The downstream effects of these pathways could be diverse, depending on the specific targets and cellular context.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules, temperature, and more.
Análisis Bioquímico
Biochemical Properties
Methyl 2-acetamido-3-nitrobenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as esterases and amidases, which catalyze the hydrolysis of ester and amide bonds, respectively. These interactions are crucial for the compound’s metabolism and its subsequent effects on cellular functions. Additionally, this compound can interact with proteins involved in signal transduction pathways, potentially influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving protein kinases and phosphatases. These interactions can lead to changes in gene expression and alterations in cellular metabolism. For example, this compound can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation . Furthermore, this compound has been reported to impact cellular energy metabolism by influencing the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it has been found to inhibit certain esterases by binding to their active sites, thereby preventing substrate hydrolysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exert beneficial effects by modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its hydrolysis and subsequent metabolism. Enzymes such as esterases and amidases play a crucial role in the initial breakdown of the compound, leading to the formation of intermediate metabolites. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues can also be influenced by factors such as tissue permeability and the presence of binding sites.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences . This localization can influence the compound’s activity and function, as it interacts with different biomolecules within these compartments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-acetamido-3-nitrobenzoate can be synthesized through a multi-step processThe nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to generate the nitronium ion (NO2+), which acts as the electrophile . The reaction conditions must be carefully controlled to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent acetamidation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-acetamido-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol in the presence of acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions for ester hydrolysis.
Major Products Formed
Reduction: Formation of methyl 2-acetamido-3-aminobenzoate.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2-acetamido-3-nitrobenzoic acid and methanol.
Comparación Con Compuestos Similares
Methyl 2-acetamido-3-nitrobenzoate can be compared with other similar compounds, such as:
Methyl 3-nitrobenzoate: Lacks the acetamido group, making it less versatile in certain chemical reactions.
Methyl 2-amino-3-nitrobenzoate: Contains an amino group instead of an acetamido group, which can significantly alter its reactivity and biological activity.
Methyl 2-acetamido-4-nitrobenzoate: The position of the nitro group is different, which can affect the compound’s chemical properties and reactivity.
The uniqueness of this compound lies in the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl 2-acetamido-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)11-9-7(10(14)17-2)4-3-5-8(9)12(15)16/h3-5H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFRWNCHBPVTJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382014 | |
| Record name | METHYL 2-(ACETYLAMINO)-3-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95067-27-9 | |
| Record name | METHYL 2-(ACETYLAMINO)-3-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL N-ACETYL-3-NITROANTHRANILATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-](/img/structure/B181276.png)




